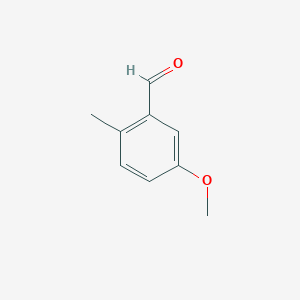

5-Methoxy-2-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-4-9(11-2)5-8(7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEYVMICIGLTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20492928 | |

| Record name | 5-Methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56724-09-5 | |

| Record name | 5-Methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-methylbenzaldehyde (CAS No. 56724-09-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxy-2-methylbenzaldehyde, a valuable aromatic aldehyde in organic synthesis and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's core properties, synthesis, spectral characterization, and potential applications, with a focus on the causal reasoning behind experimental choices and methodologies.

Core Molecular Attributes and Physicochemical Properties

This compound, registered under CAS number 56724-09-5, is a substituted benzaldehyde with a methoxy group at the 5-position and a methyl group at the 2-position of the benzene ring.[1] This specific substitution pattern imparts distinct electronic and steric properties that influence its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56724-09-5 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Clear Liquid | [1] |

| Purity | ≥98% (typical) | [1] |

| InChI Key | ZCEYVMICIGLTMC-UHFFFAOYSA-N | [1] |

The presence of the electron-donating methoxy group and the weakly electron-donating methyl group on the aromatic ring activates the benzene ring towards electrophilic substitution, while also influencing the reactivity of the aldehyde functional group. The ortho-methyl group provides steric hindrance that can be strategically exploited in synthetic design.

Synthesis of this compound: A Mechanistic Approach

A highly effective method for introducing a formyl group ortho to a directing group on an aromatic ring is the Reimer-Tiemann reaction .[2] This reaction typically involves the reaction of a phenol with chloroform in the presence of a strong base. However, for non-phenolic substrates like 4-methylanisole, alternative formylation methods are necessary.

A more suitable approach would be a directed ortho-metalation (DoM) strategy followed by formylation.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

-

Directed Ortho-Metalation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 4-methylanisole in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF). Add N,N,N',N'-tetramethylethylenediamine (TMEDA) to the solution. Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature. The methoxy group directs the lithiation to the ortho position (C2). Stir the reaction mixture at this temperature for a specified time to ensure complete lithiation. The causality here lies in the ability of the methoxy group's oxygen to coordinate with the lithium ion, directing the deprotonation to the adjacent ortho position. TMEDA acts as a ligand for the lithium ion, increasing the basicity of the n-butyllithium and accelerating the reaction.

-

Formylation: While maintaining the low temperature, add anhydrous N,N-dimethylformamide (DMF) dropwise to the solution of the lithiated intermediate. The highly nucleophilic carbanion will attack the electrophilic carbonyl carbon of DMF. Allow the reaction to stir at -78 °C for a period before gradually warming to room temperature.

-

Hydrolysis and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the intermediate to yield the final aldehyde. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound. Each step of this protocol is designed to be self-validating through in-process controls such as thin-layer chromatography (TLC) to monitor reaction completion.

Spectroscopic Characterization: A Predictive Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features | Rationale and Comparative Data |

| ¹H NMR | Aldehyde Proton (CHO): ~9.8-10.2 ppm (singlet). Aromatic Protons: Three signals in the aromatic region (~6.8-7.8 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Methoxy Protons (OCH₃): ~3.8 ppm (singlet). Methyl Protons (CH₃): ~2.5 ppm (singlet). | The chemical shift of the aldehyde proton is characteristic and typically appears downfield due to the deshielding effect of the carbonyl group. Aromatic proton shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy and methyl groups will shield the ring protons to varying extents. The chemical shifts of methoxy and methyl protons are consistent with typical values for these groups on an aromatic ring.[3] |

| ¹³C NMR | Carbonyl Carbon (C=O): ~190-195 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (~110-165 ppm). The carbon bearing the methoxy group will be significantly downfield, while the carbon bearing the methyl group will be slightly downfield. Methoxy Carbon (OCH₃): ~55-56 ppm. Methyl Carbon (CH₃): ~18-22 ppm. | The carbonyl carbon of an aldehyde resonates at a characteristic downfield chemical shift.[4] The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbon attached to the electronegative oxygen of the methoxy group will be deshielded. The methoxy and methyl carbon signals will appear in their typical aliphatic regions.[3] |

| FT-IR | C=O Stretch (Aldehyde): Strong absorption around 1680-1700 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C-O Stretch (Aryl Ether): Strong absorption around 1250 cm⁻¹. Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region. C-H Bending (Aromatic): Bands in the 600-900 cm⁻¹ region indicative of the substitution pattern. | These predicted vibrational frequencies are based on the characteristic absorptions of the functional groups present in the molecule. The exact positions can be influenced by conjugation and electronic effects. |

| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 150. Key Fragments: Loss of a hydrogen radical (M-1) to give a stable acylium ion at m/z = 149. Loss of the formyl group (M-29) at m/z = 121. Loss of a methyl radical from the methoxy group (M-15) followed by loss of CO (M-15-28) is also possible. | The fragmentation pattern of aromatic aldehydes is often characterized by the loss of the formyl hydrogen or the entire formyl group.[5][6] The presence of the methoxy and methyl groups will also influence the fragmentation pathways. |

Applications in Research and Development

While specific applications for this compound are not extensively documented in the available literature, its structural motifs suggest its utility as a versatile intermediate in several areas of chemical synthesis and drug discovery.

Building Block in Organic Synthesis

Substituted benzaldehydes are fundamental building blocks in organic synthesis. This compound can serve as a precursor for a variety of more complex molecules through reactions such as:

-

Wittig Reaction: To form substituted styrenes.

-

Grignard and Organolithium Additions: To generate secondary alcohols.

-

Reductive Amination: To synthesize substituted benzylamines.

-

Condensation Reactions: Such as the Knoevenagel and Perkin reactions to create a diverse range of heterocyclic and acyclic compounds.

The specific substitution pattern of this compound allows for the introduction of this unique methoxy-methyl-phenyl moiety into larger, more complex target molecules.

Potential in Medicinal Chemistry

The indole nucleus is a prominent scaffold in many biologically active compounds. A related compound, 5-Methoxy-2-methylindole, has shown potential as an inhibitor of myeloperoxidase, an enzyme implicated in inflammatory diseases.[7] It is plausible that this compound could serve as a precursor in the synthesis of novel indole derivatives with potential therapeutic applications.

Furthermore, substituted benzaldehydes are known to exhibit a range of biological activities. For instance, various methoxy-substituted benzaldehyde derivatives have been investigated for their antifungal and anticancer properties. The unique electronic and steric properties of this compound make it an interesting candidate for screening in various biological assays.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. Based on safety data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable, though not extensively studied, substituted aromatic aldehyde. Its synthesis can be rationally designed using established methodologies in organic chemistry. Its unique substitution pattern offers opportunities for the synthesis of novel and potentially biologically active compounds. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and predicted spectral data to aid researchers in its synthesis, characterization, and application in their research and development endeavors.

References

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". Retrieved from [Link]

-

Designer-Drug.com. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. J. Chem. Soc., 3482-3484. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 5-hydroxy-4-methoxy-2-methylbenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for "Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by...". Retrieved from [Link]

-

Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Retrieved from [Link]

-

ResearchGate. (2025, November). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

-

Pharmazac. (n.d.). The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2-methoxy-. Retrieved from [Link]

-

Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

-

SpectraBase. (n.d.). BENZALDEHYDE, 3-METHOXY-5-(METHOXYMETHOXY)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

-

Journal of Chongqing University. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University(Natural Science Edition). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Utility of 5-Methoxy-2-methylbenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 5-Methoxy-2-methylbenzaldehyde (CAS No. 56724-09-5), a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. This document delineates its core molecular structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven synthetic protocol via the Vilsmeier-Haack reaction is presented, offering researchers a reliable pathway to its formation. Furthermore, the guide explores the compound's chemical reactivity and its role as a versatile intermediate in the development of fine chemicals and pharmacologically active agents. This content is structured to serve as a practical resource for researchers, chemists, and professionals in drug development, emphasizing the causality behind its structural characteristics and synthetic utility.

Introduction: A Versatile Synthetic Building Block

This compound is a difunctional aromatic compound featuring an aldehyde, a methyl, and a methoxy group strategically positioned on a benzene ring. This specific arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (aldehyde) groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis. Its utility is particularly noted in the construction of complex molecular scaffolds for pharmaceuticals, agrochemicals, and specialty materials.[1] This guide aims to provide a detailed technical overview of its molecular architecture, from its fundamental properties to its synthesis and application, thereby equipping researchers with the foundational knowledge required for its effective utilization.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The IUPAC name, this compound, precisely defines the molecule's topology. The parent structure is benzaldehyde, with the aldehyde moiety defining the C1 position of the aromatic ring. A methyl group (-CH₃) is located at the C2 position, and a methoxy group (-OCH₃) is at the C5 position. The presence of the ortho-methyl group provides steric influence, while the para-methoxy group significantly impacts the electronic properties of the ring and the reactivity of the aldehyde.

Figure 1: 2D Molecular Structure of this compound with IUPAC numbering.

Physicochemical Data

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 56724-09-5 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | White to light yellow solid or liquid | [3] |

| Density | ~1.107 g/cm³ (predicted) | [1] |

| SMILES | COc1cc(C=O)c(C)cc1 | [1] |

| InChI Key | ZCEYVMICIGLTMC-UHFFFAOYSA-N | - |

Predicted Spectroscopic Profile

| Analysis | Predicted Feature | Rationale and Explanation |

| ¹H NMR | δ ~10.2 ppm (s, 1H) | Aldehyde proton (-CHO), deshielded by the carbonyl group, appears as a singlet. |

| δ ~7.4-7.6 ppm (m, 2H) | Aromatic protons ortho and para to the aldehyde (H-6, H-4), complex splitting. | |

| δ ~7.0 ppm (d, 1H) | Aromatic proton ortho to the methoxy group (H-3). | |

| δ ~3.85 ppm (s, 3H) | Methoxy protons (-OCH₃), appear as a sharp singlet. | |

| δ ~2.6 ppm (s, 3H) | Methyl protons (-CH₃), appear as a sharp singlet. | |

| ¹³C NMR | δ ~192 ppm | Carbonyl carbon of the aldehyde group. |

| δ ~160 ppm | Aromatic carbon attached to the methoxy group (C-5). | |

| δ ~140 ppm | Aromatic carbon attached to the methyl group (C-2). | |

| δ ~134 ppm | Aromatic carbon attached to the aldehyde group (C-1). | |

| δ ~120-130 ppm | Remaining aromatic carbons (C-4, C-6). | |

| δ ~112 ppm | Aromatic carbon ortho to the methoxy group (C-3). | |

| δ ~55 ppm | Methoxy carbon (-OCH₃). | |

| δ ~19 ppm | Methyl carbon (-CH₃). | |

| IR (cm⁻¹) | ~2820, 2720 cm⁻¹ | C-H stretch of the aldehyde (Fermi doublet). |

| ~1690 cm⁻¹ | Strong C=O stretch of the aromatic aldehyde. | |

| ~1600, 1480 cm⁻¹ | C=C stretching vibrations of the aromatic ring. | |

| ~1250 cm⁻¹ | Asymmetric C-O-C stretch of the aryl ether (methoxy group). | |

| ~1030 cm⁻¹ | Symmetric C-O-C stretch of the aryl ether. | |

| Mass Spec. | m/z 150 (M⁺) | Molecular ion peak. |

| m/z 149 (M-1) | Loss of a hydrogen radical, a very stable acylium ion. | |

| m/z 121 (M-29) | Loss of the aldehyde group (-CHO). | |

| m/z 135 (M-15) | Loss of a methyl radical (-CH₃). |

Synthesis and Manufacturing

Recommended Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds.[4][5] The logical precursor for this compound is 4-methoxytoluene (also known as p-methylanisole). The methoxy group is a powerful ortho-, para-directing activator. The formylation is expected to occur at the position ortho to the strongly activating methoxy group and meta to the less activating methyl group.

Figure 2: Synthetic workflow for this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a self-validating system for the synthesis of this compound. The causality for each step is explained to ensure reproducibility and understanding.

-

Objective: To synthesize this compound from 4-methoxytoluene.

-

Principle: An electrophilic aromatic substitution using a pre-formed Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt intermediate.[6][7]

Materials:

-

4-Methoxytoluene (1.0 eq)

-

N,N-Dimethylformamide (DMF, 3.0 eq)

-

Phosphorus oxychloride (POCl₃, 1.2 eq)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation (Causality: In-situ generation of the electrophile):

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq).

-

Cool the flask in an ice bath to 0 °C. Reason: The reaction between DMF and POCl₃ is exothermic; cooling prevents side reactions and ensures controlled formation of the Vilsmeier reagent.

-

Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of a solid white precipitate (the Vilsmeier reagent) should be observed.

-

-

Aromatic Electrophilic Substitution (Causality: Formylation of the activated ring):

-

Dissolve 4-methoxytoluene (1.0 eq) in anhydrous DCM.

-

Add the 4-methoxytoluene solution to the Vilsmeier reagent mixture dropwise at room temperature.

-

After addition, heat the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography). Reason: Heating provides the necessary activation energy for the electrophilic attack on the moderately activated aromatic ring.

-

-

Hydrolysis and Workup (Causality: Conversion of iminium salt to aldehyde and product isolation):

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral (~7-8). Caution: This quenching is highly exothermic and releases gas. Reason: The aqueous basic workup hydrolyzes the iminium salt to the final aldehyde product and neutralizes the acidic byproducts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with water and then brine. Reason: Washing removes residual salts and water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification (Causality: Isolation of the pure product):

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield this compound.

-

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile intermediate.

-

Reactivity of the Aldehyde: The aldehyde group is a primary site for nucleophilic addition. It readily undergoes reactions such as Grignard additions, Wittig olefination, reductive amination to form substituted benzylamines, and oxidation to the corresponding carboxylic acid or reduction to a benzyl alcohol.

-

Reactivity of the Aromatic Ring: The ring is activated towards further electrophilic aromatic substitution. The strong activating and directing effect of the methoxy group will dominate, directing incoming electrophiles primarily to the C-6 position (ortho to the methoxy and meta to the aldehyde).

-

Applications in Medicinal Chemistry: Substituted benzaldehydes are foundational scaffolds in drug discovery. For instance, related structures are used as key intermediates in synthesizing biologically active heterocyclic systems. A study on the synthesis of new 5-methoxy-2-mercaptobenzimidazole derivatives with potential anticonvulsant activity utilized various substituted aryl aldehydes in condensation reactions, highlighting the importance of this class of compounds as starting materials.[8] Its structure is also found within libraries of compounds used in the development of targeted protein degraders.[9]

Safety, Handling, and Storage

As a substituted benzaldehyde, this compound should be handled with appropriate care, following standard laboratory safety protocols. The hazards are expected to be similar to its isomers.[10]

| Aspect | Guideline | Rationale |

| GHS Hazards | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). May be harmful if swallowed (H302). | Based on data for isomeric compounds, which possess similar functional groups and reactivity.[10] |

| Handling | Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. | To prevent irritation and exposure to a potentially harmful chemical. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases. | To maintain chemical integrity and prevent hazardous reactions. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and regulatory compliance. |

Conclusion

This compound is a structurally significant aromatic aldehyde whose value lies in the precise arrangement of its functional groups. This guide has detailed its molecular architecture, provided a predictive framework for its spectroscopic analysis, and outlined a robust synthetic protocol. Its demonstrated utility as a reactive intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry, confirms its importance for the research community. The information and protocols contained herein provide a solid, authoritative foundation for scientists and professionals to confidently work with and innovate using this versatile chemical building block.

References

- [This result was not used in the final response]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". RSC. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Icke, R. N., Redemann, C. E., Wisegarver, B. B., & Alles, G. A. (1949). m-METHOXYBENZALDEHYDE. Organic Syntheses, 29, 63. doi:10.15227/orgsyn.029.0063. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- [This result was not used in the final response]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- [This result was not used in the final response]

-

Singh, P. K., & Singh, J. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research and Development in Pharmacy and Life Sciences. Retrieved from [Link]

-

Hartmann, R. W., & Sinchai, W. (1989). Ring-Substituted 1,2-Dialkylated 1,2-Bis(hydroxyphenyl)ethanes. Journal of Medicinal Chemistry. Retrieved from [Link]

- [This result was not used in the final response]

-

PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

- Google Patents. (2019). WO2019043208A1 - Dihydroquinolinones.

- [This result was not used in the final response]

-

Al-Masoudi, W. A., et al. (2014). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. Retrieved from [Link]

- [This result was not used in the final response]

- [This result was not used in the final response]

Sources

- 1. 4-Methoxy-2-methylbenzaldehyde | 52289-54-0 | FM70276 [biosynth.com]

- 2. datapdf.com [datapdf.com]

- 3. Buy 4-Methoxy-2,3,5-trimethylbenzaldehyde | 59453-56-4 [smolecule.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. WO2019043208A1 - Dihydroquinolinones - Google Patents [patents.google.com]

- 10. 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical characteristics of 5-Methoxy-2-methylbenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-methylbenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde, a class of organic compounds pivotal to synthetic chemistry. As a bifunctional molecule featuring both an aldehyde and a methoxy ether group on a toluene framework, it serves as a versatile building block for the synthesis of more complex molecular architectures. Its utility is found in the development of pharmaceutical intermediates and specialty materials where precise substitution patterns on the aromatic ring are required to achieve desired biological activity or material properties.[1] This guide provides a detailed overview of its core physical characteristics, safety protocols, and a representative synthetic workflow, designed for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. This compound is systematically named based on IUPAC nomenclature, and it is crucial to distinguish it from its isomers, such as 2-Methoxy-5-methylbenzaldehyde, which possess different physical properties and reactivity profiles.

-

IUPAC Name: this compound

-

Synonyms: 2-Methyl-5-methoxybenzaldehyde[2]

-

SMILES: CC1=C(C=C(C=C1)OC)C=O

-

InChI Key: ZCEYVMICIGLTMC-UHFFFAOYSA-N[3]

| Identifier | Value | Reference |

| CAS Number | 56724-09-5 | [2][3][4] |

| Molecular Formula | C₉H₁₀O₂ | [2][3][5] |

| Molecular Weight | 150.17 g/mol | [2][4][5] |

| MDL Number | MFCD12547802 | [2][5] |

Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. The compound is typically supplied as a high-purity liquid.

| Property | Value | Reference |

| Appearance | Light yellow to yellow, clear liquid | [2][3] |

| Boiling Point | 100-103 °C / 7 mmHg | [2] |

| Purity | ≥ 98% | [1][3][6] |

| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon) | [2] |

Spectroscopic Characterization Profile (Predicted)

While experimental spectra should be obtained for lot-specific validation, the following represents a predicted spectroscopic profile based on the compound's structure. This is essential for structural confirmation and purity assessment. Chemical suppliers can typically provide experimental data upon request.[5][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehyde proton (~9.8-10.0 ppm), three aromatic protons with characteristic splitting patterns in the aromatic region (~6.8-7.5 ppm), a singlet for the methoxy group protons (~3.8 ppm), and a singlet for the methyl group protons (~2.5 ppm).

-

¹³C NMR: The carbon NMR would feature a carbonyl carbon signal at the downfield end of the spectrum (~190-195 ppm), multiple signals for the aromatic carbons (~110-160 ppm), a methoxy carbon peak (~55 ppm), and a methyl carbon peak (~20 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational modes would include a strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹, C-O-C stretching vibrations for the ether group around 1250 cm⁻¹, and characteristic C=C and C-H stretching for the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) at m/z = 150. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) or a methyl radical (-CH₃).

Safety and Handling

Proper handling is critical to ensure laboratory safety. This compound is classified as a hazardous substance.

-

GHS Classification: Signal Word: Warning [2]

-

Hazard Statements: H302 - Harmful if swallowed.[2] Based on data for related isomers, it is prudent to assume it may also cause skin and eye irritation (H315, H319) and potential respiratory irritation (H335).[8]

-

Precautionary Statements:

Handling Recommendations: Researchers should handle this chemical in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is required. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[2][7]

Experimental Protocol: A Representative Synthesis

Objective: To synthesize 2-Methoxy-5-methylbenzaldehyde by methylating the hydroxyl group of 5-methylsalicylaldehyde.

Methodology:

-

Reaction Setup: Suspend 5-methylsalicylaldehyde (the starting phenol) in a biphasic solvent system of dichloromethane and water. The use of two phases necessitates a phase-transfer catalyst.

-

Deprotonation: Add 1 N sodium hydroxide solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic sodium phenoxide.

-

Catalysis: Introduce an aqueous solution of tetrabutylammonium hydroxide. This acts as a phase-transfer catalyst, shuttling the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides.

-

Methylation: Add iodomethane (methyl iodide) to the reaction mixture. This is the electrophilic methyl source that will be attacked by the nucleophilic phenoxide.

-

Reaction: Stir the mixture vigorously at room temperature for approximately 3 hours to ensure complete reaction.

-

Workup & Extraction: Upon completion, perform a liquid-liquid extraction with dichloromethane. The organic layers are combined.

-

Purification: Wash the combined organic phase with saturated brine to remove residual water-soluble impurities. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography.

Caption: Representative synthesis workflow for a methoxy-methylbenzaldehyde isomer.

Applications

This compound is primarily utilized as an intermediate in multi-step organic synthesis. Its aldehyde functional group is amenable to a wide range of transformations, including:

-

Oxidation to a carboxylic acid.

-

Reduction to an alcohol.

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions and other olefination to form substituted styrenes.

-

Condensation reactions to form Schiff bases, chalcones, and other complex heterocycles.

These pathways make it a valuable precursor for creating libraries of compounds for screening in pharmaceutical and materials science research.[1]

References

- (2026).

-

Alachem Co., Ltd. (n.d.). 56724-09-5 | Benzaldehyde, 5-methoxy-2-methyl-. Retrieved January 11, 2026, from [Link]

Sources

- 1. 56724-09-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 56724-09-5 [chemicalbook.com]

- 5. CAS 56724-09-5 | this compound - Synblock [synblock.com]

- 6. 56724-09-5 | Benzaldehyde, 5-methoxy-2-methyl- - Alachem Co., Ltd. [alachem.co.jp]

- 7. 56724-09-5|this compound|BLD Pharm [bldpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-methylbenzaldehyde

This guide provides a comprehensive technical overview of the analytical methodologies used to elucidate and verify the structure of 5-Methoxy-2-methylbenzaldehyde (CAS No. 56724-09-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explore the causality behind experimental choices and the logic of spectral interpretation. Our approach is grounded in established principles of spectroscopy, ensuring that each protocol forms a self-validating system for structural confirmation.

Introduction: The Analytical Imperative

This compound is an aromatic aldehyde whose utility in organic synthesis, particularly as a precursor for pharmaceuticals and fine chemicals, necessitates unambiguous structural confirmation.[1][2] Its specific substitution pattern—a methoxy group at C5 and a methyl group at C2—creates a unique electronic and steric environment that is directly reflected in its spectroscopic signature. Precise characterization is paramount to ensure purity, predict reactivity, and meet stringent regulatory standards. This guide details the application of four cornerstone analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for the complete elucidation of its molecular architecture.

Molecular Structure and Identification

Before delving into spectral data, it is crucial to establish the foundational structure and key identifiers of the target analyte.

The structural arrangement is visualized below. The numbering of the benzene ring is critical for the subsequent assignment of NMR signals.

Caption: Structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

3.1 Rationale and Experimental Protocol

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the IR spectrum. For this compound, we expect to identify key absorptions corresponding to the aldehyde C=O stretch, aromatic C=C stretches, C-O ether stretches, and various C-H stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: An FTIR spectrometer equipped with a diamond ATR crystal is used. A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

-

Sample Application: A single drop of neat this compound liquid is placed directly onto the ATR crystal.[1] The sample must completely cover the crystal surface to ensure a high-quality spectrum.

-

Data Acquisition: The spectrum is acquired by co-adding 32 scans over the range of 4000–600 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot. The ATR correction algorithm is applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

3.2 Data Summary and Interpretation

The following table summarizes the expected characteristic absorption bands for this compound, based on established correlation charts and data from isomeric compounds.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3050-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2960, 2850 | Medium | C-H Stretch | -CH₃ (Methyl & Methoxy) |

| ~2820, 2720 | Medium, Weak | C-H Stretch (Fermi Doublet) | Aldehyde C-H |

| ~1700-1685 | Strong | C=O Stretch | Aromatic Aldehyde |

| ~1600, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1040 | Medium | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

The most diagnostic peak is the strong carbonyl (C=O) stretch around 1690 cm⁻¹. Its position, slightly lower than a typical aliphatic aldehyde, is indicative of conjugation with the aromatic ring, which lowers the bond order and absorption frequency. The presence of a Fermi doublet—two weak-to-medium bands around 2820 cm⁻¹ and 2720 cm⁻¹—is a classic hallmark of the aldehyde C-H stretch and provides definitive evidence for this functional group. The strong absorption around 1250 cm⁻¹ is characteristic of the asymmetric C-O stretch of the aryl ether (methoxy group), confirming its presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, proximity, and connectivity of atoms.

4.1 Rationale and Experimental Protocol

¹H NMR provides information on the number of different types of protons, their electronic environment, and their neighboring protons. ¹³C NMR provides a count of the non-equivalent carbon atoms and information about their hybridization and electronic environment. For this compound, with its distinct aromatic, aldehyde, methyl, and methoxy protons and carbons, NMR is essential for unambiguous isomer confirmation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The use of a deuterated solvent is critical to avoid a large interfering solvent signal in ¹H NMR.

-

Instrument Setup: The sample is transferred to a 5 mm NMR tube and placed in a 400 MHz (or higher) NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 2 seconds, and the acquisition of 16 transients.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon, simplifying interpretation. A longer relaxation delay (5 seconds) and a larger number of scans (~1024) are required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

4.2 ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum provides a unique fingerprint of the molecule's proton environment.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.6 | Doublet (d) | 1H | Aromatic H-6 |

| ~7.1 | Doublet of Doublets (dd) | 1H | Aromatic H-4 |

| ~7.0 | Doublet (d) | 1H | Aromatic H-3 |

| ~3.85 | Singlet | 3H | Methoxy (-OCH₃) |

| ~2.6 | Singlet | 3H | Methyl (-CH₃) |

Interpretation:

-

Aldehyde Proton (δ ~10.2): This highly deshielded singlet is characteristic of an aldehyde proton, appearing far downfield due to the powerful electron-withdrawing effect of the carbonyl oxygen.[5]

-

Aromatic Protons (δ 7.0-7.6): The three aromatic protons are non-equivalent and exhibit splitting patterns based on their neighbors. H-6 is adjacent only to H-5 (which has no proton), but will likely show a small coupling to H-4. H-4 is coupled to both H-3 and H-6. H-3 is adjacent to H-4. The specific splitting patterns confirm the 1,2,4-trisubstitution pattern.

-

Methoxy Protons (δ ~3.85): This singlet integrating to 3H is typical for a methoxy group attached to an aromatic ring.[5]

-

Methyl Protons (δ ~2.6): The singlet at ~2.6 ppm, integrating to 3H, is assigned to the methyl group at the C2 position. Its chemical shift is slightly downfield compared to toluene due to the influence of the adjacent aldehyde group.[5]

4.3 ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~192.5 | C=O (Aldehyde) |

| ~161.0 | C5 (Aromatic, C-O) |

| ~140.0 | C2 (Aromatic, C-CH₃) |

| ~134.5 | C1 (Aromatic, C-CHO) |

| ~132.0 | C6 (Aromatic, C-H) |

| ~122.0 | C4 (Aromatic, C-H) |

| ~115.0 | C3 (Aromatic, C-H) |

| ~55.5 | -OCH₃ (Methoxy) |

| ~19.5 | -CH₃ (Methyl) |

Interpretation:

-

Carbonyl Carbon (δ ~192.5): Similar to the proton, the aldehyde carbon is the most deshielded carbon, appearing significantly downfield.[5]

-

Aromatic Carbons (δ 115-161): The six aromatic carbons have distinct chemical shifts. The carbon attached to the oxygen (C5) is the most deshielded among the ring carbons (~161 ppm) due to the oxygen's electronegativity. The carbons bearing other substituents (C1, C2) are also downfield and, being quaternary, would show lower intensity in a standard spectrum. The protonated carbons (C3, C4, C6) appear in the typical aromatic region.

-

Methoxy Carbon (δ ~55.5): This signal is highly characteristic of a methoxy carbon attached to an aromatic ring.[5]

-

Methyl Carbon (δ ~19.5): The upfield signal around 20 ppm corresponds to the C2-methyl group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

5.1 Rationale and Experimental Protocol

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. The molecular weight confirms the elemental formula, while the fragmentation pattern provides structural clues, acting as a molecular fingerprint.

Experimental Protocol: Electron Ionization (EI) GC-MS

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of EI causes the molecular ion to be in a high-energy state, leading to predictable bond cleavages and the formation of smaller, stable fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

5.2 Data Summary and Interpretation

The mass spectrum provides the molecular weight and key structural fragments.

| m/z (Mass/Charge) | Proposed Fragment | Interpretation |

| 150 | [C₉H₁₀O₂]⁺• | Molecular Ion (M⁺•) |

| 149 | [M - H]⁺ | Loss of the aldehydic hydrogen radical |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 121 | [M - CHO]⁺ | Loss of the formyl radical (-CHO) |

| 107 | [M - CH₃ - CO]⁺ | Subsequent loss of CO from the m/z 135 fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation and Fragmentation Pathway: The molecular ion peak at m/z 150 confirms the molecular weight of 150.17 g/mol .[1] The fragmentation is driven by the stability of the resulting ions. A very common fragmentation for aromatic aldehydes is the loss of the weakly bound aldehydic hydrogen, giving a strong peak at m/z 149 (M-1).[6] Another primary fragmentation pathway involves the loss of the entire formyl radical (CHO, 29 Da) to yield a fragment at m/z 121. Subsequent rearrangements and losses, such as the formation of the highly stable tropylium ion (m/z 91), are also expected.

Sources

An In-depth Technical Guide to 5-Methoxy-2-methylbenzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Benzaldehydes

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational scaffold in organic synthesis. Its derivatives are pivotal intermediates in the creation of a vast array of commercially significant compounds, ranging from pharmaceuticals and agrochemicals to fragrances and dyes[1][2][3]. The strategic placement of substituents on the benzene ring dramatically influences the molecule's physicochemical properties and reactivity, opening avenues for the development of novel chemical entities. This guide focuses on a specific, yet important, derivative: 5-Methoxy-2-methylbenzaldehyde. While not as widely documented as some of its isomers, its unique substitution pattern presents intriguing possibilities for fine chemical synthesis and medicinal chemistry. This document aims to provide a comprehensive technical overview of its synthesis, characterization, and potential applications, drawing upon established principles of organic chemistry and data from related compounds.

Physicochemical Properties and Structural Features

This compound is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [4][5] |

| Molecular Weight | 150.17 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds |

| CAS Number | 56724-09-5 | N/A |

The structure of this compound, characterized by a methoxy group at the C5 position and a methyl group at the C2 position relative to the aldehyde, imparts a unique electronic and steric environment. The electron-donating methoxy group can influence the reactivity of the aromatic ring and the aldehyde functionality. The ortho-methyl group can introduce steric hindrance, which may affect reaction kinetics and product selectivity in synthetic transformations.

Proposed Synthetic Pathway: A Mechanistic Perspective

Core Reaction: Williamson Ether Synthesis

The key transformation is a Williamson ether synthesis, a robust and widely employed method for forming ethers. This reaction proceeds via an Sₙ2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed methodology based on the synthesis of the isomeric compound 2-Methoxy-5-methylbenzaldehyde[6].

Step 1: Deprotonation of 5-hydroxy-2-methylbenzaldehyde

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-hydroxy-2-methylbenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dichloromethane and water.

-

To this solution, add a base to deprotonate the phenolic hydroxyl group. A common choice is sodium hydroxide (NaOH) as an aqueous solution (e.g., 1 N, 1.5 eq). The use of a phase-transfer catalyst, such as a tetralkylammonium salt, can be beneficial if a two-phase system is employed.

-

Stir the mixture at room temperature to ensure complete formation of the sodium phenoxide intermediate.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane is a common organic solvent that is relatively inert under these reaction conditions and facilitates the dissolution of the starting material. A biphasic system with water is often used when employing an inorganic base like NaOH.

-

Base: Sodium hydroxide is a strong, inexpensive base capable of quantitatively deprotonating the phenolic hydroxyl group, which has a pKa of approximately 10.

-

Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst is crucial for transporting the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.

Step 2: Methylation (Williamson Ether Synthesis)

-

To the solution containing the sodium phenoxide, add a methylating agent. Iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common choices (1.1 - 1.5 eq).

-

Stir the reaction mixture at room temperature for several hours, or until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

Causality Behind Experimental Choices:

-

Methylating Agent: Iodomethane is a highly reactive Sₙ2 substrate due to the excellent leaving group ability of iodide. Dimethyl sulfate is another effective and often more economical methylating agent.

-

Monitoring: TLC is a simple and effective technique to monitor the disappearance of the starting material and the appearance of the product, allowing for determination of the reaction's endpoint.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine) to remove residual water.

-

Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Causality Behind Experimental Choices:

-

Extraction: This is a standard liquid-liquid extraction procedure to separate the organic product from the aqueous phase containing inorganic salts.

-

Washing with Brine: This step helps to break up emulsions and further removes water from the organic phase.

-

Drying: Removal of residual water is essential before solvent evaporation to prevent hydrolysis and to obtain an accurate yield.

-

Purification: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the final product is free of starting materials and byproducts.

Visualizing the Workflow

Caption: Workflow for the proposed synthesis of this compound.

Spectroscopic Characterization (Predicted)

Authentic spectroscopic data for this compound is not available in the cited sources. However, based on its structure and data for isomeric compounds like 2-Methoxy-5-methylbenzaldehyde, the following spectral characteristics can be predicted:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the aldehyde proton (-CHO) around δ 9.8-10.0 ppm.

-

A singlet for the methoxy group protons (-OCH₃) around δ 3.8-3.9 ppm.

-

A singlet for the methyl group protons (-CH₃) around δ 2.3-2.5 ppm.

-

Signals in the aromatic region (δ 6.8-7.8 ppm) corresponding to the three protons on the benzene ring. The specific splitting patterns would depend on the coupling constants between the aromatic protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the aldehyde carbonyl carbon around δ 190-195 ppm.

-

Signals for the aromatic carbons, including the carbon bearing the methoxy group at a higher field (more shielded) and the carbon bearing the aldehyde group at a lower field (more deshielded).

-

A signal for the methoxy carbon around δ 55-56 ppm.

-

A signal for the methyl carbon around δ 15-20 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.

-

C-O stretching vibrations for the methoxy group around 1250 cm⁻¹.

-

Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 150.

-

Common fragmentation patterns would include the loss of a hydrogen atom (M-1), a methyl group (M-15), and a methoxy group (M-31). A prominent peak corresponding to the tropylium ion or related fragments is also expected. The mass spectrum for the isomer 2-Methoxy-5-methylbenzaldehyde shows major fragment ions at m/z 150 and 149[4].

-

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs suggest its utility as a versatile intermediate in several areas:

-

Medicinal Chemistry: As a substituted benzaldehyde, it can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination to form substituted benzylamines, Wittig reactions to form alkenes, and condensation reactions to build heterocyclic scaffolds. Benzaldehyde derivatives are known to be precursors for a variety of pharmaceuticals, including anticonvulsants and tranquilizers[2].

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound could be a building block for novel pesticides and herbicides. The specific substitution pattern may lead to compounds with desirable biological activities and metabolic profiles.

-

Materials Science: Aromatic aldehydes are used in the synthesis of polymers, resins, and dyes. The methoxy and methyl substituents can fine-tune the properties of these materials, such as their solubility, thermal stability, and optical properties.

Safety and Handling

Detailed safety information for this compound is not provided in the search results. However, based on the data for the isomeric compound 2-Methoxy-5-methylbenzaldehyde, it should be handled with care. The related compound is classified as an irritant and may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, albeit less-explored, member of the substituted benzaldehyde family. While its formal "discovery" remains elusive, its synthesis is readily achievable through established organic chemistry principles, primarily the Williamson ether synthesis. Its unique substitution pattern offers a platform for the creation of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. This guide provides a foundational understanding of its synthesis and properties, intended to empower researchers and drug development professionals to explore the full potential of this versatile chemical intermediate. Further research into its specific reactivity and biological activity is warranted to unlock its full potential.

References

-

ChemSynthesis. (2025, May 20). 5-hydroxy-4-methoxy-2-methylbenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

-

Journal of Chongqing University (Natural Science Edition). (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-methoxy-. Retrieved from [Link]

-

Homework.Study.com. (n.d.). what is the product of an Aldol reaction of 4-methoxybenzaldehyde and 4-methylcyclohexanone? 2 molar equivalents of the aldehyde are used. Retrieved from [Link]

-

Beilstein Journals. (2023, November 10). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Methylbenzaldehyde: From Flavors to Fine Chemicals. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 19). The Chemistry and Applications of 2,5-Dimethoxybenzaldehyde (CAS 93-02-7). Retrieved from [Link]

Sources

- 1. Benzaldehyde, 2-methoxy- [webbook.nist.gov]

- 2. homework.study.com [homework.study.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-5-methylbenzaldehyde | 7083-19-4 | HAA08319 [biosynth.com]

- 6. 2-METHOXY-5-METHYLBENZALDEHYDE CAS#: 7083-19-4 [m.chemicalbook.com]

An In-Depth Technical Guide to 5-Methoxy-2-methylbenzaldehyde: A Key Intermediate in Modern Drug Discovery

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex molecular architectures. 5-Methoxy-2-methylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a crucial building block, particularly in the synthesis of novel therapeutics targeting complex disease pathways. This guide provides an in-depth technical overview of this compound, from its fundamental chemical identity to its applications as a pivotal intermediate in cutting-edge drug discovery, such as in the development of Cereblon (CRBN) E3 ligase modulators for targeted protein degradation.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into its properties, synthesis, and applications, thereby enabling its effective utilization in the synthesis of next-generation pharmaceuticals.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is systematically named according to IUPAC nomenclature, and is also known by several synonyms in commercial and research contexts.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

Synonyms:

-

Benzaldehyde, 5-methoxy-2-methyl-

-

5-methoxy-o-tolualdehyde

Key Identifiers:

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is critical for optimizing reaction conditions, purification strategies, and formulation development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 150.17 g/mol | |

| Appearance | Clear liquid | |

| Purity | Typically ≥98% | |

| InChI Key | ZCEYVMICIGLTMC-UHFFFAOYSA-N |

Synthesis of this compound: A Mechanistic Approach

While numerous synthetic routes can be envisioned for substituted benzaldehydes, a common and logical approach for this compound involves the formylation of a readily available precursor, 4-methoxytoluene. The choice of this starting material is strategic due to the directing effects of the methyl and methoxy groups on the aromatic ring.

The methoxy group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In 4-methoxytoluene, the positions ortho to the methyl group are sterically hindered, and the position para to the methyl group is occupied by the methoxy group. Therefore, electrophilic substitution is favored at the positions ortho to the methoxy group. One of these positions is also ortho to the methyl group, making it the most activated and sterically accessible site for formylation.

A well-established method for the introduction of a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methoxytoluene

This protocol is a representative procedure based on established methodologies for the formylation of activated aromatic rings.

Materials:

-

4-Methoxytoluene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate solution (aqueous)

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (1.5 eq.) and dichloromethane (DCM) as the solvent.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add 4-methoxytoluene (1.0 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to a gentle reflux (around 40-50 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Diagram of the Vilsmeier-Haack Synthesis Workflow

Caption: Role of this compound in synthesizing Cereblon binders for targeted protein degradation.

Safety and Handling

General Hazards of Substituted Benzaldehydes:

-

Skin and Eye Irritation: May cause irritation upon contact.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, it is crucial to seek immediate medical attention and consult the relevant safety data sheet for specific first-aid measures.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant applications in modern drug discovery. Its strategic substitution pattern and reactive aldehyde functionality make it an ideal starting material for the construction of complex molecular scaffolds. The demonstrated use of this compound in the synthesis of Cereblon binders highlights its importance in the development of novel therapeutics based on targeted protein degradation. As research in this area continues to expand, the demand for and utility of this compound are poised to grow, solidifying its role as a key building block in the pharmaceutical industry.

References

- WO2019043208A1 - Dihydroquinolinones.

Sources

The Emerging Therapeutic Potential of 5-Methoxy-2-methylbenzaldehyde Derivatives: A Guide to Biological Activity and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzaldehyde scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for a diverse array of biologically active compounds. Within this class, derivatives of 5-Methoxy-2-methylbenzaldehyde are gaining traction as promising candidates for therapeutic development. The strategic placement of the methoxy and methyl groups on the phenyl ring modulates the molecule's electronic and steric properties, influencing its interaction with biological targets. This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and underlying mechanisms of action of this compound derivatives. We delve into their demonstrated antimicrobial, anticancer, and anti-inflammatory properties, supported by detailed experimental protocols and structure-activity relationship analyses, offering a critical resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Benzaldehyde Scaffold in Drug Discovery

Simple aromatic aldehydes, once considered mere synthetic intermediates, are now recognized for their significant and varied biological activities. Benzaldehyde and its derivatives are known to exhibit broad-spectrum inhibitory effects, serving as bactericides, fungicides, and anti-inflammatory agents.[1][2] The core structure's reactivity and its capacity for modification make it an ideal starting point for generating extensive compound libraries. The focus of this guide, the this compound core, combines two key functional groups:

-

A Methoxy Group (-OCH₃): This electron-donating group can increase the lipophilicity of the molecule, potentially enhancing membrane permeability and bioavailability. It is a common feature in many successful drug molecules.

-

A Methyl Group (-CH₃): This group can influence the molecule's conformation and provide steric hindrance, leading to more selective interactions with target proteins.

This unique combination offers a compelling scaffold for developing targeted therapies across various disease areas. This document will synthesize current knowledge, explain the causality behind experimental designs, and provide actionable protocols to empower further research and development.

Synthetic Strategies and Methodologies

The synthesis of this compound and its subsequent derivatives is a critical first step in exploring their biological potential. The parent compound can be synthesized from readily available precursors like 5-methylsalicylaldehyde.[3] Further derivatization, such as the formation of Schiff bases or chalcones, is commonly employed to enhance biological activity.

General Synthetic Workflow

A common pathway involves the methylation of a hydroxyl group on a substituted methylbenzaldehyde precursor. This process can be followed by further modifications to generate a library of derivatives.

Caption: General synthetic workflow for producing this compound derivatives.

Protocol: Synthesis of 2-Methoxy-5-methylbenzaldehyde

This protocol describes a representative synthesis via methylation, a foundational technique for creating methoxy-substituted benzaldehydes. The choice of a phase-transfer catalyst like tetrabutylammonium hydroxide is crucial for facilitating the reaction between the aqueous and organic phases, thereby increasing yield and reaction efficiency.

Materials:

-

5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde)

-

Dichloromethane (DCM)

-

1 N Sodium Hydroxide (NaOH) solution

-

50% aqueous Tetrabutylammonium hydroxide

-

Iodomethane (CH₃I)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Cyclohexane and Ethyl acetate

Procedure:

-

Suspend 5-methylsalicylaldehyde in a solvent mixture of 5 mL DCM and 5 mL water.

-

Sequentially add 1.47 mL (3 eq.) of 1 N NaOH solution and 1.52 g (2 eq.) of 50% aqueous tetrabutylammonium hydroxide.

-

Add iodomethane (5 eq.) to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 3 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform a liquid-liquid extraction with DCM (3x).

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product using silica gel column chromatography with a cyclohexane/ethyl acetate (9/1, v/v) eluent to yield the target compound.[3]

Key Biological Activities and Mechanisms of Action

Derivatives of this scaffold have demonstrated a compelling range of biological activities. The following sections explore the evidence, mechanistic underpinnings, and relevant experimental data for each.

Antimicrobial Activity

Benzaldehyde derivatives are well-documented as potent antimicrobial agents with a broad spectrum of activity.[1] Their derivatives, particularly Schiff bases, often show enhanced potency against both bacteria and fungi.[4]

Mechanism of Action: The primary mechanism is believed to involve the disruption of the microbial cell membrane. Hydroxybenzaldehydes, which are structurally analogous to phenols, can interact with the cell surface, leading to the disintegration of the membrane and the release of intracellular components.[1] This disruption can also lead to the coagulation of cytoplasmic constituents, inhibiting cell growth. The formation of Schiff bases (imines) by reacting the aldehyde with primary amines can enhance this activity, a strategy widely employed to develop novel antimicrobial drugs.[4]

Data Summary: The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) or the zone of inhibition in a disc diffusion assay.

| Derivative Type | Target Organism | Activity Metric | Result | Reference |

| Benzaldehyde Schiff Base | Staphylococcus aureus (Gram+) | Zone of Inhibition | 1.9 - 3.0 cm | |

| Benzaldehyde Schiff Base | Candida albicans (Fungus) | Zone of Inhibition | 2.8 - 3.2 cm | |